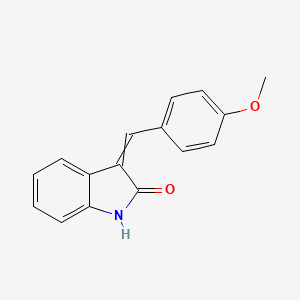

3-(4-Methoxybenzylidene)-oxindole

Overview

Description

3-(4-Methoxybenzylidene)-oxindole is an organic compound that belongs to the class of oxindoles It is characterized by the presence of a methoxybenzylidene group attached to the third position of the oxindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzylidene)-oxindole typically involves the condensation of 4-methoxybenzaldehyde with oxindole. One common method is the Knoevenagel condensation, which is carried out in the presence of a base such as piperidine or pyridine. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzylidene)-oxindole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxindole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

Industry: It may be used in the development of organic electronic materials and other advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzylidene)-oxindole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N-(4-Methoxybenzylidene)-isonicotinohydrazone: This compound shares the methoxybenzylidene group but differs in its core structure.

4-Methoxybenzylidene-4’-aminobenzoic acid: Another compound with a similar functional group but different core structure.

Uniqueness

3-(4-Methoxybenzylidene)-oxindole is unique due to its oxindole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Biological Activity

3-(4-Methoxybenzylidene)-oxindole is a compound belonging to the oxindole family, which has gained attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the Knoevenagel condensation reaction between oxindole and 4-methoxybenzaldehyde. The product's structure has been confirmed using techniques such as NMR and X-ray crystallography, which reveal its unique arylidene motif that contributes to its biological activities .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | E. coli (mg/ml) | S. aureus (mg/ml) | B. cereus (mg/ml) |

|---|---|---|---|

| This compound | 12.5 | 12.5 | 25 |

| Streptomycin (control) | 0.062 | 0.031 | 0.016 |

The compound demonstrated effective antibacterial activity comparable to standard antibiotics, highlighting its potential for development as an antimicrobial agent .

Anticancer Activity

Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines, particularly MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines have been determined through MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 18.42 ± 0.45 |

| HCT-116 | 22.30 ± 0.50 |

The mechanism of action appears to involve apoptosis induction, with studies indicating that the compound influences pro-apoptotic and anti-apoptotic protein levels within the cells .

Enzyme Inhibition

The compound also acts as an inhibitor of NRH:quinone oxidoreductase (NQO2), an enzyme implicated in various diseases including cancer. The enzyme inhibition studies revealed an IC50 value of approximately 10 µM, indicating its potential as a therapeutic agent targeting this enzyme.

| Compound | NQO2 Inhibition IC50 (µM) |

|---|---|

| This compound | 10 |

| Quercetin (control) | 5 |

This inhibition suggests that the compound may play a role in reducing oxidative stress-related damage in cells .

Case Studies

- Anticancer Efficacy : A study involving the administration of this compound to MCF-7 cells showed a significant reduction in cell viability compared to untreated controls, supporting its potential use in cancer therapy.

- Synergistic Effects : When combined with other chemotherapeutics, the compound exhibited enhanced anticancer activity, suggesting a synergistic effect that could improve treatment outcomes in cancer patients .

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-10H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHLANGNFXOOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384391 | |

| Record name | 3-(4-methoxybenzylidene)-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55160-02-6 | |

| Record name | 3-(4-methoxybenzylidene)-oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.